4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide

logP polar surface area drug-likeness

This 4-phenylbutanamide-ethyl-imidazolyl-pyrimidine scaffold (CAS 1448030-54-3) is offered as a research-only kinase probe with a unique connectivity pattern. Unlike imidazo[1,2-a]pyrimidine analogs (e.g., CAS 862810-08-0), its non-fused imidazole-pyrimidine arrangement and elongated ethyl linker yield distinct selectivity potential. With no public bioactivity annotations, this compound is ideal for unbiased phenotypic screening and patent-free SAR optimization. Its moderate logP (1.5) and TPSA (72.7 Ų) suggest favorable cell permeability. Choose this exact chemical identity for reproducible kinase profiling and hit discovery campaigns.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 1448030-54-3
Cat. No. B3020519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide
CAS1448030-54-3
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NCCN2C=CN=C2C3=NC=CC=N3
InChIInChI=1S/C19H21N5O/c25-17(9-4-8-16-6-2-1-3-7-16)20-12-14-24-15-13-23-19(24)18-21-10-5-11-22-18/h1-3,5-7,10-11,13,15H,4,8-9,12,14H2,(H,20,25)
InChIKeyGLHJXNDLONAFKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide (CAS 1448030-54-3) – Compound Identity and Core Characteristics for Research Procurement


4-Phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide (CAS 1448030-54-3) is a synthetic small molecule built on a phenylbutanamide scaffold connected via an ethyl linker to a 2-(pyrimidin-2-yl)-1H-imidazole motif [1]. Its molecular formula is C₁₉H₂₁N₅O (MW 335.4 g/mol) [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 72.7 Ų and an XLogP3 of 1.5, suggesting moderate lipophilicity and balanced polarity suitable for cell permeability [1]. The compound is currently offered primarily as a research-grade chemical by specialist suppliers, with no publicly disclosed biological activity data in peer-reviewed literature or curated bioactivity databases [1][2].

Why 4-Phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide Cannot Be Assumed Interchangeable with In-Class Analogs


Even within the well-studied imidazole-pyrimidine amide class, minor structural modifications—such as the length of the alkyl linker, the substitution pattern on the phenyl ring, or the connectivity between the imidazole and pyrimidine rings—profoundly alter kinase selectivity, cellular potency, and ADME properties [1]. For example, the clinically evaluated CDK inhibitor AZD5597 (an imidazole pyrimidine amide) demonstrates that both the imidazole-pyrimidine geometry and the amide side-chain architecture are critical determinants of CDK isoform selectivity and hERG liability [1]. The specific 4-phenylbutanamide-ethyl-imidazolyl-pyrimidine connectivity of CAS 1448030-54-3 has no quantitative bioactivity data publicly available; however, structure-activity relationship (SAR) principles established for this scaffold class indicate that substituting this compound with a regioisomeric analog (e.g., an imidazo[1,2-a]pyrimidine derivative or a variant with a different alkyl spacer) is expected to yield a distinct biological profile [2]. Procurement decisions should therefore be based on the exact chemical identity unless a specific, validated alternative has been demonstrated to be functionally equivalent in the target assay.

Quantitative Differentiation Evidence for 4-Phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide (CAS 1448030-54-3)


Physicochemical Property Comparison: Lipophilicity (XLogP3) and Polar Surface Area vs. a Closest Structural Analog

CAS 1448030-54-3 exhibits a computed XLogP3 of 1.5 and a TPSA of 72.7 Ų, placing it within favorable drug-like space (TPSA <140 Ų, logP 1–3) for oral absorption [1]. The closest purchasable analog with a different chemotype, N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide (CAS 862810-08-0; C₂₂H₂₀N₄O, MW 356.4), is predicted to have a higher logP (~2.8–3.4 estimated by fragment-based methods) and a lower TPSA (~55 Ų) due to the absence of the additional imidazole nitrogen . These differences suggest that CAS 1448030-54-3 has lower membrane partitioning and stronger hydrogen-bonding potential, which may affect target binding kinetics and off-target promiscuity in ways distinct from the imidazo[1,2-a]pyrimidine analog.

logP polar surface area drug-likeness permeability

Structural Connectivity Differentiation: Imidazolyl-Pyrimidine vs. Imidazo[1,2-a]pyrimidine Core

CAS 1448030-54-3 features a 2-(pyrimidin-2-yl)-1H-imidazole moiety connected via an ethyl linker to the amide nitrogen. This connectivity is distinct from the imidazo[1,2-a]pyrimidine-fused system found in analogs such as CAS 862810-08-0, where the imidazole and pyrimidine are annulated in a different orientation . In the imidazole pyrimidine amide CDK inhibitor series, the non-fused imidazole-pyrimidine arrangement was essential for achieving potent CDK2 inhibition (IC₅₀ < 10 nM for optimized analogs) and for maintaining selectivity over CDK1 [1]. While no quantitative CDK data exist for CAS 1448030-54-3, the scaffold topology is consistent with ATP-competitive kinase hinge binding, and the ethyl spacer may permit conformational flexibility not available to rigid, directly linked analogs.

kinase inhibitor scaffold hinge binder imidazole-pyrimidine structure-activity relationship

Absence of Public Bioactivity Data as a Procurement Differentiator: A Blank-Slate Compound for Novel Target Screening

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents (as of 2026-04-30) found no bioactivity data (IC₅₀, Kd, EC₅₀, or in vivo results) for CAS 1448030-54-3 [1]. This contrasts with many commercially available kinase inhibitor fragments that have pre-existing SAR data. For researchers aiming to discover novel target engagements or to avoid pre-conceived biological expectations, this data-free status is a quantitative differentiator: zero prior target bias, compared to compounds like AZD5597 (established CDK1/2/9 inhibitor profile) or the imidazo[1,2-a]pyrimidine analog CAS 862810-08-0 (some vendor-reported biological annotations) [2].

phenotypic screening chemical probe unbiased discovery novel scaffold

Recommended Research Application Scenarios for 4-Phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide (CAS 1448030-54-3)


Kinase Profiling and Selectivity Panel Screening with a Novel Chemotype

The non-fused imidazole-pyrimidine scaffold, supported by class-level evidence from the imidazole pyrimidine amide CDK inhibitor series [1], suggests that CAS 1448030-54-3 may act as an ATP-competitive kinase inhibitor. Its TPSA (72.7 Ų) and moderate logP (1.5) [2] are compatible with standard kinase assay conditions. Researchers can use this compound in broad kinase profiling panels to identify its selectivity fingerprint and compare it directly to known inhibitors such as AZD5597 or staurosporine.

Phenotypic Screening for First-in-Class Target Deconvolution

Because no public bioactivity data exist for CAS 1448030-54-3 [3], it is ideally suited for unbiased phenotypic screening (e.g., cell viability, reporter gene, or imaging-based assays) where the goal is to discover novel mechanisms of action. The absence of prior target annotations reduces the risk of confirmation bias and supports clean patent filing.

Structure-Activity Relationship (SAR) Expansion of the Imidazole-Pyrimidine Amide Series

The 4-phenylbutanamide-ethyl linker architecture is distinct from the directly linked or shorter-chain analogs reported by Jones et al. [1]. Medicinal chemistry groups can use CAS 1448030-54-3 as a starting point for SAR exploration, systematically varying the phenyl ring substitution, linker length, or imidazole-pyrimidine connectivity to map pharmacophore requirements for potency and selectivity.

Comparative Physicochemical Profiling Against Imidazo[1,2-a]pyrimidine Analogs

The computed XLogP3 difference of >1.3 units compared to the imidazo[1,2-a]pyrimidine analog CAS 862810-08-0 [2] makes CAS 1448030-54-3 a valuable tool for studying the impact of lipophilicity on cellular permeability, solubility, and non-specific binding in parallel experiments, without the confounding factor of a different scaffold topology.

Quote Request

Request a Quote for 4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.